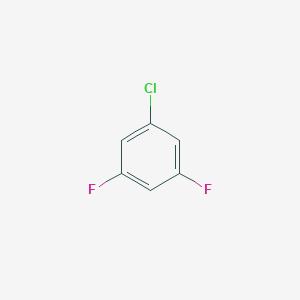

1-Chloro-3,5-difluorobenzene

Cat. No. B074746

Key on ui cas rn:

1435-43-4

M. Wt: 148.54 g/mol

InChI Key: RFKBODCWHNDUTJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07176334B2

Procedure details

A 4-neck, 500 mL flask was equipped with a mechanical stirrer, a glass stopper, a rubber septum and a condenser with an inert gas inlet. To this flask was added, in order, tris(dibenzylideneacetone)dipalladium (0) (Pd2(dba)3) (25 mg, 0.01 mol %), 1,1′-bis(diphenylphosphino)ferrocene (dppf) (46 mg, 0.03 mol %), sodium tert-butoxide (37 g, 1.4 eq, xylenes (90 mL), 1-chloro-3,5-difluorobenzene (49.2 g, 0.33 mol) and benzophenone imine (50 g, 0.28 mol). The mixture was refluxed for 8 hours until GC analysis confirmed that the benzophenone imine had been consumed. The reaction mixture was cooled slightly, and 150 mL of 2M HCl was added slowly to the reaction mixture with some gas evolution and the mixture was refluxed with sufficient agitation for 45 minutes. While still warm, the reaction mixture was put in a separatory funnel and the aqueous layer was collected. An additional 90 mL of xylenes was added to the separatory funnel and the organic layer was washed with 4×100 mL 1M HCl. The acidic fractions were combined and made alkaline with aqueous conc ammonium hydroxide. The free amine was extracted with 250 mL methyl tert-butyl ether. The organic layer was dried over magnesium sulfate and concentrated in vacuo to yield the expected product in 89% yield.

[Compound]

Name

xylenes

Quantity

90 mL

Type

solvent

Reaction Step Two

Name

Yield

89%

Identifiers

|

REACTION_CXSMILES

|

CC(C)([O-])C.[Na+].Cl[C:8]1[CH:13]=[C:12]([F:14])[CH:11]=[C:10]([F:15])[CH:9]=1.C(=[NH:29])(C1C=CC=CC=1)C1C=CC=CC=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[F:15][C:10]1[CH:9]=[C:8]([CH:13]=[C:12]([F:14])[CH:11]=1)[NH2:29] |f:0.1,4.5.6.7.8,9.10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(C1=CC=CC=C1)=N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[Na+]

|

|

Name

|

|

|

Quantity

|

49.2 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC(=CC(=C1)F)F

|

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(C1=CC=CC=C1)=N

|

|

Name

|

|

|

Quantity

|

25 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

|

Name

|

|

|

Quantity

|

46 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]

|

[Compound]

|

Name

|

xylenes

|

|

Quantity

|

90 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 4-neck, 500 mL flask was equipped with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was refluxed for 8 hours until GC analysis

|

|

Duration

|

8 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had been consumed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled slightly

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

150 mL of 2M HCl was added slowly to the reaction mixture with some gas evolution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was refluxed with sufficient agitation for 45 minutes

|

|

Duration

|

45 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

While still warm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture was put in a separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous layer was collected

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

An additional 90 mL of xylenes was added to the separatory funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic layer was washed with 4×100 mL 1M HCl

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The free amine was extracted with 250 mL methyl tert-butyl ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer was dried over magnesium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC=1C=C(N)C=C(C1)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 89% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |